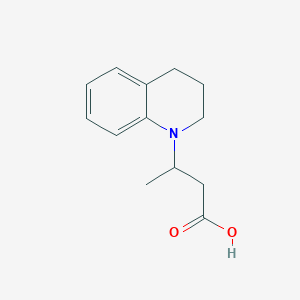

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid

Description

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid is a synthetic organic compound characterized by a tetrahydroquinoline moiety fused to a butanoic acid side chain. Tetrahydroquinoline is a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring.

Its structural features suggest utility as an intermediate in designing more complex molecules, particularly those targeting heterocyclic frameworks common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMJLAWKVGWSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroquinoline ring, which is then further functionalized to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline moiety to its fully reduced form.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic reagents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that compounds related to 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid exhibit significant interactions with neurotransmitter receptors. Specifically, derivatives of tetrahydroquinoline have been studied for their potential as selective modulators of dopamine receptors. For instance, certain compounds derived from this structure have shown selectivity for the D4 dopamine receptor over D2 and D3 receptors, making them candidates for treating disorders like schizophrenia and Parkinson's disease .

2. Antioxidant Properties

Studies have demonstrated that tetrahydroquinoline derivatives possess antioxidant properties. These compounds are believed to mitigate oxidative stress in cellular models, which is crucial for developing therapies for neurodegenerative diseases where oxidative damage plays a significant role .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of butanoic acid derivatives. Compounds similar to this compound have been shown to inhibit inflammatory pathways in vitro and in vivo. This suggests their utility in treating conditions characterized by chronic inflammation .

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | Aniline Derivative + Butyric Acid | High |

| 2 | Functionalization | Oxidizing Agents (e.g., mCPBA) | Moderate |

| 3 | Purification | Chromatography Techniques | High |

Case Studies and Research Findings

Case Study 1: Dopamine Receptor Modulation

A study investigated the binding affinity of various tetrahydroquinoline derivatives to dopamine receptors. The findings indicated that modifications on the butanoic acid moiety enhanced receptor selectivity and potency. This research supports the development of targeted therapies for neurological disorders .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that tetrahydroquinoline derivatives significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines. The results suggest that these compounds could serve as neuroprotective agents against oxidative stress-related injuries .

Case Study 3: Inhibition of Inflammatory Pathways

Research utilizing animal models showed that compounds based on this compound effectively reduced markers of inflammation in tissues affected by chronic inflammatory conditions. This positions them as promising candidates for further therapeutic exploration .

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Caffeic Acid

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) is a phenolic compound with a benzene ring bearing two hydroxyl groups and an acrylic acid side chain . Unlike 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid, caffeic acid lacks a nitrogen-containing heterocycle but shares a carboxylic acid group, enabling similar reactivity in esterification or conjugation reactions.

While caffeic acid is utilized in dietary supplements and cosmetics due to its antioxidant properties, the tetrahydroquinoline derivative’s applications remain confined to synthetic chemistry, reflecting its structural complexity and niche reactivity.

Comparison with Patent-Derived Tetrahydroquinoline Analogs

For example:

- Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid .

- Example 24 (Patent) : A pyridopyridazine-containing derivative with benzothiazole and adamantane groups .

These analogs incorporate additional heterocycles (e.g., benzothiazole, thiazole) and bulky substituents (e.g., adamantane), which likely enhance receptor binding or metabolic stability. In contrast, this compound is a simpler scaffold, serving as a precursor for such complex molecules. The patent compounds are explicitly linked to pharmacological studies (e.g., receptor binding assays), whereas the target compound’s role is primarily synthetic .

Contrast with Opioid-Related Tetrahydroquinoline Derivatives

and discuss tetrahydroquinoline-related opioids (e.g., DAMGO, fentanyl) that interact with µ-opioid receptors. However, these compounds differ critically:

- Pharmacological Target: Opioids like DAMGO bind µ-opioid receptors to modulate G-protein signaling , whereas this compound lacks documented receptor interactions.

- Structural Complexity: Opioids often include aromatic groups and tailored side chains for receptor affinity, unlike the simpler butanoic acid linkage in the target compound.

This highlights the diversity of tetrahydroquinoline applications, ranging from receptor-active drugs to inert synthetic intermediates.

Biological Activity

Overview

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid is a compound belonging to the class of quinoline derivatives. Its structure features a tetrahydroquinoline moiety linked to a butanoic acid chain, which is significant for its biological activity. Quinoline derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit specific enzymes involved in metabolic pathways associated with diseases, thereby exerting beneficial effects on health.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit enzyme functions is a focal point of ongoing research .

- Anticancer Properties : Investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in relation to the kynurenine pathway. It may influence neurotransmitter balance and exhibit protective effects against neurodegenerative diseases by modulating glutamate signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

-

Neuropharmacological Research :

- Research focusing on the kynurenine pathway highlighted how this compound could modulate levels of kynurenic acid and quinolinic acid in neuronal tissues. These metabolites are crucial for maintaining neurochemical balance and could have implications in treating conditions like depression and schizophrenia .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid | Similar tetrahydroquinoline structure | Moderate antimicrobial activity |

| 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid | Variations in functional groups | Enhanced anticancer properties |

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves coupling tetrahydroquinoline derivatives with butanoic acid precursors. A common approach includes reductive amination or nucleophilic substitution reactions. For example, LiAlH₄ in tetrahydrofuran (THF) can reduce intermediates, while SOCl₂ in chloroform facilitates carboxyl activation (e.g., converting carboxylic acids to acyl chlorides) . Optimization involves:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during reduction steps.

- Catalyst selection : Palladium or nickel catalysts improve coupling efficiency in heterocyclic systems.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) enhances purity. Yield improvements (~60–80%) are achievable by iterative adjustment of stoichiometry and reaction time .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific safety data for this compound are limited, general protocols for tetrahydroquinoline derivatives and carboxylic acids apply:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced: How can structural analogs of this compound inform its structure-activity relationship (SAR) in pharmacological studies?

Answer:

Analog synthesis and SAR analysis involve:

- Core modifications : Substituting the tetrahydroquinoline moiety with pyrido[2,3-c]pyridazine (e.g., Example 24 in ) alters receptor binding affinity.

- Carboxylic acid bioisosteres : Replacing the butanoic acid group with thiazole-4-carboxylic acid (Example 1 in ) enhances metabolic stability.

- Pharmacological assays : In vitro binding assays (e.g., IC₅₀ measurements against target enzymes) and ADMET profiling (e.g., microsomal stability tests) quantify activity changes. Data from Tables 1–5 in suggest that electron-withdrawing groups on the tetrahydroquinoline ring improve target selectivity .

Advanced: What methodologies are effective in resolving contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from assay variability or impurities. Resolution strategies include:

- Orthogonal assays : Validate initial findings using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization).

- Batch analysis : Compare HPLC purity (>95%) and NMR spectra across different synthetic batches to rule out impurity effects.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies due to solvent effects or protonation states .

Advanced: How can spectroscopic techniques (NMR, MS) differentiate this compound from its structural isomers?

Answer:

- ¹H NMR : The tetrahydroquinoline protons (δ 1.5–2.5 ppm, multiplet) and butanoic acid CH₂ groups (δ 2.3–2.6 ppm, triplet) provide distinct splitting patterns. Isomers with alternative substitution (e.g., 4-position) show upfield shifts for aromatic protons.

- HRMS : Exact mass (calculated for C₁₃H₁₇NO₂: 231.1259) confirms molecular formula. Fragmentation patterns (e.g., loss of COOH via MS/MS) distinguish it from amide analogs .

Basic: What analytical methods are recommended for purity assessment during synthesis?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity.

- Melting point : Sharp melting range (e.g., 119–123°C, as seen in similar tetrahydroquinoline derivatives) suggests crystalline purity .

Advanced: How does the stereochemistry of the tetrahydroquinoline ring influence the compound’s biological activity?

Answer:

Stereochemical effects are probed via:

- Chiral synthesis : Use of enantiopure starting materials (e.g., (R)- or (S)-tetrahydroquinoline) followed by chiral HPLC (e.g., Chiralpak IA column) to isolate isomers.

- Biological testing : Enantiomers often show 10–100-fold differences in IC₅₀ values. For example, (S)-isomers of related compounds exhibit higher affinity for G-protein-coupled receptors .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. For polar impurities, dichloromethane/hexane (1:4) is effective. Solubility testing at 50°C ensures minimal residual solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.